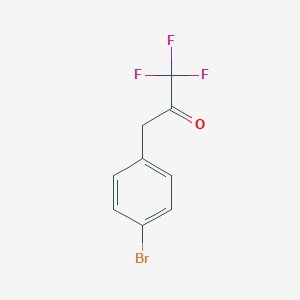

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMUNOOVWJTDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645245 | |

| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161809-64-9 | |

| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Trifluoromethyl Ketones in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the trifluoromethyl ketone (TFMK) functional group has emerged as a particularly valuable pharmacophore.[3] TFMKs are potent inhibitors of various hydrolytic enzymes, such as proteases and esterases, because the electron-withdrawing trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by active site residues to form stable hemiacetal or hemiketal adducts.

This guide focuses on the synthesis of a specific, high-value building block: This compound . This molecule is of particular interest to drug development professionals as it combines the bio-active TFMK moiety with a versatile brominated aromatic ring, which serves as a synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck couplings). This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed examination of the primary synthetic strategies, explains the rationale behind methodological choices, and offers detailed experimental protocols for researchers.

Physicochemical Properties

A summary of the key properties of the target compound is provided below.

| Property | Value | Source |

| CAS Number | 161809-64-9 | [4] |

| Molecular Formula | C₉H₆BrF₃O | [4] |

| Molecular Weight | 267.04 g/mol | [4] |

| Appearance | Typically an off-white to white solid | N/A |

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions. The most prevalent and logical routes are categorized into two main approaches: a two-step synthesis via a secondary alcohol intermediate and direct C-C bond formation methods.

Method 1: Two-Step Synthesis via Alcohol Oxidation

This is arguably the most common and reliable laboratory-scale approach. It involves the initial formation of the corresponding trifluoromethyl carbinol, which is subsequently oxidized to the desired ketone.

Step 1: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

The core of this step is the nucleophilic addition of a trifluoromethyl anion equivalent to 4-bromobenzaldehyde. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most widely used reagent for this transformation due to its stability and commercial availability. The reaction requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the active nucleophile.

Causality and Mechanistic Insight: The fluoride catalyst attacks the silicon atom of TMSCF₃, liberating a "naked" trifluoromethyl anion (CF₃⁻). This highly reactive nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting trifluoromethyl-substituted alkoxide is subsequently trapped by the generated trimethylsilyl cation, forming a silyl ether intermediate. Aqueous workup then hydrolyzes the silyl ether to yield the final alcohol product, 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanol.

Step 2: Oxidation of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

Trifluoromethyl carbinols are known to be more resistant to oxidation than their non-fluorinated analogs due to the strong electron-withdrawing effect of the CF₃ group. Therefore, mild oxidizing agents are often ineffective. More potent reagents are required to drive the reaction to completion.

Expertise in Reagent Selection:

-

Dess-Martin Periodinane (DMP): A highly effective and reliable choice for this transformation. It operates under mild, neutral conditions, minimizing side reactions. Its broad functional group tolerance makes it a laboratory favorite.

-

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO and a hindered base (e.g., triethylamine). It is highly effective but requires cryogenic temperatures and careful handling due to the evolution of noxious gases.

-

Chromium-based reagents (e.g., PCC, PDC): While effective, their toxicity and the associated hazardous waste have led to a decline in their use in modern synthetic chemistry.

-

Potassium Permanganate (KMnO₄): Can be used under basic aqueous conditions, but over-oxidation and other side reactions can be a concern.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example and should be adapted and optimized. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

-

To a flame-dried, nitrogen-purged round-bottom flask, add 4-bromobenzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) dropwise via syringe.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise. The reaction is often exothermic.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by slowly adding 1 M HCl (aq) at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

-

The crude alcohol can often be used directly in the next step or purified by silica gel column chromatography.

Part B: Oxidation to this compound

-

Dissolve the crude alcohol from Part A (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a nitrogen-purged flask.

-

Add solid Dess-Martin Periodinane (DMP, 1.5 eq) portion-wise at room temperature. The mixture may become cloudy.

-

Stir vigorously at room temperature for 3-5 hours.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).

-

Stir this biphasic mixture vigorously for 30 minutes until the solid byproducts dissolve.

-

Separate the layers and extract the aqueous phase with diethyl ether (2x).

-

Combine the organic layers, wash with saturated NaHCO₃, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Method 2: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for forming aryl ketones via electrophilic aromatic substitution.[6][7] In principle, this method could directly acylate bromobenzene with a trifluoroacetylating agent.

Causality and Mechanistic Insight: The reaction requires a strong Lewis acid (e.g., AlCl₃) or a Brønsted superacid (e.g., trifluoromethanesulfonic acid, TfOH) to activate the acylating agent.[8][9] For instance, trifluoroacetic anhydride (TFAA) reacts with AlCl₃ to form a highly electrophilic trifluoroacylium ion (CF₃CO⁺) or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring of bromobenzene. The bromine atom is an ortho-, para- director but is also deactivating, meaning harsh conditions may be required, which can lead to side reactions. The para-product is generally favored due to sterics.

Trustworthiness and Practical Considerations: While conceptually straightforward, this direct approach has challenges.

-

Stoichiometric Catalyst: The product ketone is a Lewis base and will complex with the AlCl₃ catalyst, meaning that stoichiometric or greater amounts of the catalyst are typically required.[10]

-

Substrate Deactivation: The bromo-substituent deactivates the ring towards electrophilic attack, necessitating more forcing conditions than for activated arenes like anisole.

-

Selectivity: While para-substitution is favored, obtaining high regioselectivity can sometimes be challenging.

Comparative Analysis of Synthetic Routes

For a drug development professional, selecting the optimal route involves balancing yield, cost, scalability, and robustness.

| Feature | Method 1: Alcohol Oxidation | Method 2: Friedel-Crafts Acylation |

| Overall Yield | Generally good to excellent (60-85% over two steps) | Variable, often moderate due to substrate deactivation |

| Starting Materials | 4-Bromobenzaldehyde, TMSCF₃ | Bromobenzene, Trifluoroacetic Anhydride |

| Key Reagents | TBAF (cat.), Dess-Martin Periodinane | AlCl₃ or TfOH (stoichiometric) |

| Scalability | Good, but cost of TMSCF₃ and DMP can be a factor | Potentially high, but requires large amounts of Lewis acid |

| Pros | High reliability, predictable outcomes, milder final step | More convergent (fewer steps) |

| Cons | Two-step process, cost of specialty reagents | Harsh conditions, stoichiometric waste, potential regioselectivity issues |

Conclusion

The synthesis of this compound is a critical process for accessing a versatile building block for drug discovery. While direct methods like Friedel-Crafts acylation are conceptually appealing, the two-step sequence involving the trifluoromethylation of 4-bromobenzaldehyde followed by the oxidation of the resulting secondary alcohol generally offers a more reliable, robust, and higher-yielding route for laboratory and early-stage development. The choice of oxidizing agent in the second step is crucial, with Dess-Martin Periodinane providing an excellent balance of reactivity and mild conditions. This guide provides the foundational knowledge for researchers to confidently undertake the synthesis and further exploitation of this valuable chemical intermediate.

References

- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethyl Ketones

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties. The trifluoromethyl (CF₃) group, in particular, has emerged as a powerful tool for enhancing metabolic stability, bioavailability, and binding affinity.[1][2] Its strong electron-withdrawing nature and significant lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][3]

Trifluoromethyl ketones (TFMKs) represent a particularly valuable class of compounds within this domain.[4] The electrophilic carbonyl carbon, activated by the adjacent CF₃ group, makes TFMKs potent reversible covalent inhibitors of various enzymes, particularly serine and cysteine proteases.[5][6] They can form stable tetrahedral adducts (hemiketals or hemithioketals) with active site residues, mimicking the transition state of substrate hydrolysis.[5][7] This mechanism has been successfully exploited in the design of inhibitors for enzymes implicated in a range of diseases.

This guide focuses on a specific, yet representative, member of this class: 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone . This compound serves as a key synthetic building block, combining the influential trifluoromethyl ketone moiety with a bromophenyl group, which is itself a versatile handle for further chemical modification, such as cross-coupling reactions. Understanding its core physicochemical properties is paramount for its effective use in synthesis, reaction optimization, and as a foundational scaffold in drug design programs.

Chemical Identity and Structure

-

Systematic IUPAC Name: 3-(4-bromophenyl)-1,1,1-trifluoropropan-2-one

-

Common Synonyms: 4'-Bromo-α,α,α-trifluoroacetophenone derivative

-

CAS Number: 161809-64-9[8]

-

Molecular Formula: C₉H₆BrF₃O[8]

-

Molecular Weight: 267.04 g/mol [8]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical properties. These parameters govern its reactivity, solubility, and suitability for various analytical and synthetic protocols.

| Property | Value | Source / Method |

| Molecular Weight | 267.04 g/mol | Calculated[8] |

| Physical State | Solid / Crystalline powder | Typical for similar compounds |

| Melting Point | Data not consistently available in public literature. Requires experimental determination. | N/A |

| Boiling Point | Data not available; likely high due to molecular weight and polarity. Prone to decomposition at high temperatures. | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Low solubility in water. | Inferred from structure |

| Calculated LogP | ~3.4 - 3.8 | XLogP3 (Predicted) |

Note: Experimental data for properties like melting and boiling points are not readily found in public databases and should be determined empirically.

Spectroscopic Profile for Structural Verification

Accurate characterization is essential for confirming the identity and purity of the compound. The following spectroscopic data are predicted based on the structure and are critical for quality control.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two main signals:

-

A singlet for the methylene protons (-CH₂-) adjacent to the carbonyl and the phenyl ring, likely in the range of 4.0-4.5 ppm.

-

A set of two doublets in the aromatic region (7.0-8.0 ppm) characteristic of a 1,4-disubstituted (para) benzene ring.

-

-

¹³C NMR (Carbon NMR): Key expected signals include:

-

The carbonyl carbon (-C=O) signal around 185-195 ppm.

-

The trifluoromethyl carbon (-CF₃) signal, which will appear as a quartet due to coupling with the fluorine atoms, typically in the range of 115-125 ppm.

-

Signals for the methylene carbon and the aromatic carbons.

-

-

¹⁹F NMR (Fluorine NMR): This is a crucial technique for any organofluorine compound. A single sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically around -70 to -80 ppm relative to a CFCl₃ standard.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 266 and 268. Key fragmentation patterns would likely involve the loss of the CF₃ group.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1730-1760 cm⁻¹, shifted to a higher wavenumber due to the electron-withdrawing effect of the trifluoromethyl group. Strong C-F stretching bands will also be present around 1100-1300 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, all experimental protocols must be self-validating. The following section details methodologies for determining key properties, emphasizing the rationale behind procedural choices.

Workflow for Compound Characterization

Caption: A validated workflow for the comprehensive characterization of a chemical intermediate.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. It provides quantitative data on the percentage of the main component and detects the presence of impurities.

Methodology:

-

System Preparation:

-

Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.

-

Create a working solution by diluting the stock to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 254 nm (or scan from 200-400 nm with DAD to identify optimal wavelength).

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-22 min: Hold at 50% B (re-equilibration).

-

-

-

System Suitability & Analysis:

-

Trustworthiness: Before analyzing the sample, perform a blank injection (diluent only) to check for system contamination. Then, make five replicate injections of the working standard. The Relative Standard Deviation (RSD) of the peak area for the main analyte should be less than 2.0%.

-

Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

Protocol 2: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that provides a precise melting point, which is a critical indicator of purity. It measures the heat flow into a sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This step is crucial for ensuring authoritative and accurate data.

-

Sample Preparation: Accurately weigh 2-5 mg of the dry compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

-

DSC Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak temperature can also be reported.

-

A sharp, single melting peak is indicative of a high-purity crystalline substance. The presence of shoulders or multiple peaks may suggest impurities or polymorphism.

-

Applications in Research and Drug Development

The unique combination of a reactive ketone, a metabolically robust CF₃ group, and a versatile bromophenyl handle makes this compound a valuable intermediate.[9]

-

Enzyme Inhibitor Scaffolds: As previously mentioned, the trifluoromethyl ketone is a potent warhead for inhibiting serine and cysteine proteases.[5][6] This compound can serve as the starting point for building more complex inhibitors by modifying the bromophenyl ring.

-

Building Block for Medicinal Chemistry: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid diversification of the scaffold, enabling the exploration of structure-activity relationships (SAR) by introducing a wide array of different functional groups and ring systems.

-

¹⁹F NMR Probes: The single, sharp signal from the CF₃ group in the ¹⁹F NMR spectrum makes this compound and its derivatives useful as probes in biochemical assays. Changes in the chemical environment around the fluorine atoms upon binding to a biological target can be detected by shifts in the ¹⁹F NMR signal.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies several key principles of modern medicinal chemistry. Its physicochemical properties, governed by the interplay between the trifluoromethyl ketone and the bromophenyl ring, make it a versatile and powerful tool for the synthesis of novel bioactive molecules. A thorough understanding and empirical determination of its core properties, using validated analytical protocols as outlined in this guide, are essential for unlocking its full potential in the research and drug development pipeline.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. doronscientific.com [doronscientific.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide to 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

CAS Number: 161809-64-9[1]

This compound is a halogenated trifluoromethyl ketone that serves as a highly valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry, known for its ability to enhance key drug properties such as metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electronic characteristics.[2]

The strategic placement of a bromine atom on the phenyl ring provides a crucial synthetic handle for a wide array of cross-coupling reactions. This allows for the late-stage diversification of molecular scaffolds, a critical advantage in drug discovery programs for generating libraries of analogues for structure-activity relationship (SAR) studies. This guide offers a comprehensive overview of the synthesis, properties, key reactions, and safe handling of this important chemical building block, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

A summary of the key properties for this compound is presented below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 161809-64-9 | [1] |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| Appearance | Expected to be an off-white solid or oil | General observation for similar compounds |

| IUPAC Name | 3-(4-bromophenyl)-1,1,1-trifluoropropan-2-one | [1] |

| SMILES | C1=CC(=CC=C1CC(=O)C(F)(F)F)Br | N/A |

| InChI Key | N/A | N/A |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound involves the trifluoroacetylation of a suitable 4-bromobenzyl precursor. A highly effective method is the reaction of a 4-bromobenzyl Grignard reagent with an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate.

The mechanism begins with the formation of the Grignard reagent, 4-bromobenzylmagnesium bromide, from 4-bromobenzyl bromide and magnesium metal in an anhydrous ether solvent. This organometallic species acts as a powerful nucleophile. The subsequent step is the nucleophilic acyl substitution on ethyl trifluoroacetate. The 4-bromobenzyl carbanion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate rapidly collapses, expelling the ethoxide leaving group to yield the target trifluoromethyl ketone. The reaction is typically performed at low temperatures to minimize side reactions, such as a second addition of the Grignard reagent to the newly formed ketone.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Grignard-based Synthesis

This protocol describes the synthesis from 4-bromobenzyl bromide.

Materials:

-

4-Bromobenzyl bromide

-

Magnesium turnings

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

-

Add a small volume of anhydrous diethyl ether.

-

Dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction (indicated by bubbling or heat).

-

Once initiated, add the remaining bromide solution dropwise via a dropping funnel, maintaining a gentle reflux. The preparation of Grignard reagents is a standard procedure.[3]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

-

-

Trifluoroacetylation Reaction:

-

In a separate flame-dried flask, dissolve ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold ester solution via cannula or dropping funnel. The reaction of Grignard reagents with esters is a well-established method for ketone synthesis.[4]

-

Maintain the temperature at -78 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel, add more diethyl ether, and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[5][6]

-

Key Reactions and Applications in Drug Discovery

The true utility of this compound lies in its capacity for chemical transformation into more complex, biologically active molecules.

Reduction to Chiral Alcohols

The ketone can be readily reduced to the corresponding alcohol, 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanol (CAS 1148050-30-9).[7][8] This alcohol is a common building block in its own right. Asymmetric reduction can be employed to access specific stereoisomers, which is often critical for biological activity.

Protocol: Sodium Borohydride Reduction

-

Dissolve the ketone (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, monitoring gas evolution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding water, followed by dilute HCl to neutralize excess NaBH₄.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the alcohol.

Gateway for Scaffold Diversification

The bromophenyl group is a linchpin for diversification via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of chemical functionalities, enabling extensive exploration of the chemical space around the core scaffold. This strategy is fundamental in modern fragment-based and lead optimization campaigns in drug discovery.[9]

Caption: Cross-coupling reactions for diversifying the core scaffold.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are paramount. The following information is synthesized from safety data for structurally similar compounds.

| Hazard Category | Description and Precautions | GHS Pictogram |

| Acute Toxicity / Irritation | Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10] | GHS07 (Exclamation Mark) |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection (P280).[10] Handle only in a well-ventilated area, preferably a chemical fume hood. | N/A |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[10] Wash hands and any exposed skin thoroughly after handling. | N/A |

| First Aid | IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340).[11] | N/A |

| Storage | Store in a well-ventilated place. Keep container tightly closed (P403+P233).[11] Store locked up (P405).[10] Keep in a dry, cool place. | N/A |

| Disposal | Dispose of contents/container to an approved waste disposal plant (P501).[10] | N/A |

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its dual functionality—a reactive trifluoromethyl ketone and a versatile bromophenyl ring—provides chemists with a powerful platform for constructing novel molecular architectures. For professionals in drug discovery and development, mastering the synthesis and reactivity of this intermediate opens doors to new therapeutic possibilities, allowing for the rapid and efficient generation of potent and metabolically robust clinical candidates.

References

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone | 1735-92-8 | Benchchem [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. gauthmath.com [gauthmath.com]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanol suppliers USA [americanchemicalsuppliers.com]

- 8. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | C9H8BrF3O | CID 25146473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Spectroscopic Guide to 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for the characterization of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. The CAS number for this compound is 161809-64-9 and its molecular formula is C₉H₆BrF₃O.[1] This molecule is of significant interest in synthetic and medicinal chemistry, often serving as a building block for more complex biologically active compounds.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in quality control, reaction monitoring, and structural verification.

This document will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra will be discussed in detail, providing a comprehensive reference for scientists and professionals in drug development.

The Importance of Spectroscopic Characterization

In the synthesis of novel chemical entities, unambiguous structural confirmation is a critical step. Spectroscopic techniques provide a detailed picture of the molecular structure, confirming the presence of key functional groups and the connectivity of atoms. For a molecule like this compound, with its distinct aromatic, keto, and trifluoromethyl moieties, each spectroscopic method offers unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can infer the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. For this compound, we anticipate two main sets of signals corresponding to the aromatic protons and the methylene protons.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | Doublet (d) | 2H | H-2', H-6' (ortho to Br) |

| ~7.15 | Doublet (d) | 2H | H-3', H-5' (meta to Br) |

| ~4.10 | Singlet (s) | 2H | CH₂ |

Interpretation and Rationale:

-

The aromatic region is expected to show a classic AA'BB' system for the 1,4-disubstituted benzene ring. The two doublets arise from the protons ortho and meta to the bromine atom. The protons closer to the electron-withdrawing bromine atom (H-2', H-6') are expected to be deshielded and appear at a lower field.

-

The methylene protons (CH₂) are adjacent to the electron-withdrawing ketone and the aromatic ring, which will shift their signal downfield. Due to the free rotation around the C-C single bond and the absence of adjacent protons, this signal is predicted to be a singlet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. With proton decoupling, each unique carbon atom will appear as a single line.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 (q, J ≈ 35 Hz) | C=O (Ketone) |

| ~132.5 | C-3', C-5' |

| ~131.0 | C-2', C-6' |

| ~129.0 | C-1' |

| ~122.0 | C-4' |

| ~116 (q, J ≈ 290 Hz) | CF₃ |

| ~45 | CH₂ |

Interpretation and Rationale:

-

The carbonyl carbon of the ketone is expected to appear significantly downfield, around 190 ppm. It will exhibit a quartet splitting due to the coupling with the three fluorine atoms of the adjacent CF₃ group.

-

The trifluoromethyl (CF₃) carbon will be observed as a quartet with a large coupling constant, a characteristic feature of this group.[2]

-

The aromatic carbons will show four distinct signals for the 1,4-disubstituted ring. The carbon attached to the bromine (C-4') will be shielded compared to the other substituted carbon (C-1').

-

The methylene carbon (CH₂) will appear in the aliphatic region, shifted downfield due to the adjacent carbonyl group.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic compounds.[3] It provides a wide chemical shift range, which minimizes signal overlap.[3][4]

Expected ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -78 | Singlet (s) | CF₃ |

Interpretation and Rationale:

-

The trifluoromethyl group is expected to show a single sharp signal in the ¹⁹F NMR spectrum.[5] The chemical shift is typically in the range of -60 to -80 ppm relative to CFCl₃ for trifluoromethyl ketones.[5] Since there are no other fluorine atoms in the molecule, this signal will appear as a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1740-1720 | Strong | C=O stretch (Ketone) |

| ~1590, 1485 | Medium | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-F stretch |

| ~820 | Strong | C-H out-of-plane bend (1,4-disubstitution) |

| ~600-500 | Medium | C-Br stretch |

Interpretation and Rationale:

-

The most characteristic peak will be the strong absorption from the carbonyl (C=O) group of the ketone, expected in the region of 1740-1720 cm⁻¹.[6]

-

The presence of the trifluoromethyl group will give rise to strong C-F stretching bands in the 1300-1100 cm⁻¹ region.[7]

-

The aromatic ring will be identified by the C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and the strong out-of-plane C-H bending vibration around 820 cm⁻¹, which is characteristic of 1,4-disubstitution.

-

The C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 266/268 | High | [M]⁺ (Molecular Ion) |

| 197/199 | Medium | [M - CF₃]⁺ |

| 183/185 | High | [M - COCF₃]⁺ or [C₇H₆Br]⁺ |

| 169/171 | Low | [C₆H₄Br]⁺ |

| 97 | Medium | [COCF₃]⁺ |

| 69 | Strong | [CF₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak [M]⁺ will be observed as a pair of peaks at m/z 266 and 268 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

-

Fragmentation Pattern: The fragmentation is likely to be dominated by the cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

-

Loss of the trifluoromethyl radical (•CF₃) would result in a fragment ion at m/z 197/199.

-

Cleavage of the C-C bond between the methylene and carbonyl groups would lead to the formation of the stable bromobenzyl cation at m/z 183/185, which is expected to be a prominent peak.

-

The formation of the trifluoromethyl cation [CF₃]⁺ at m/z 69 is also a highly probable and often intense peak in the mass spectra of trifluoromethyl-containing compounds.[8]

-

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to TMS at 0.00 ppm for ¹H and ¹³C NMR, and to an external standard of CFCl₃ at 0.00 ppm for ¹⁹F NMR.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent and injecting it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

Visualizing Spectroscopic Relationships and Fragmentation

The following diagrams illustrate the key relationships for structural elucidation and the predicted mass spectral fragmentation pathway.

Caption: Interplay of Spectroscopic Techniques for Structural Elucidation.

Caption: Predicted EI-MS Fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By integrating the data from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted spectral data and interpretations serve as a valuable reference for those working with this and structurally related compounds.

References

- 1. 3-(4-Bromophenyl)-1, 1, 1-trifluoro-2-propanone [myskinrecipes.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. azom.com [azom.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]

An In-Depth Technical Guide to the Reactivity of the Trifluoromethyl Ketone Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing molecular properties. Among these, the trifluoromethyl ketone (TFMK) moiety stands out for its unique electronic characteristics and profound impact on the reactivity and biological activity of parent molecules.[1][2] The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group dramatically increases the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent tools for forging specific and often covalent interactions with biological targets.[3][4]

This guide provides an in-depth exploration of the core principles governing the reactivity of the trifluoromethyl ketone group. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of its behavior, offering field-proven insights into its application in drug design, particularly in the realm of enzyme inhibition.

The Heart of Reactivity: Electrophilicity and Hydration

The defining feature of a trifluoromethyl ketone is the highly electron-deficient carbonyl carbon. The three fluorine atoms exert a powerful inductive effect, pulling electron density away from the ketone and rendering it significantly more electrophilic than its non-fluorinated counterparts.[4] This heightened electrophilicity is the primary driver of its characteristic reactions.

A direct consequence of this electronic state is the propensity of TFMKs to exist in equilibrium with their corresponding hydrate form in aqueous environments.[5][6] This equilibrium is shifted significantly towards the stable gem-diol (hydrate), a feature that is less pronounced in typical ketones. The stability of this hydrate is a critical factor in the biological activity of many TFMK-containing compounds, as it can act as a transition-state analog for enzymatic reactions.[5][6]

Key Takeaway: The enhanced electrophilicity of the carbonyl carbon and the stability of its hydrate are the twin pillars of trifluoromethyl ketone reactivity.

Covalent Inhibition: A Mechanistic Deep Dive

Trifluoromethyl ketones are particularly renowned for their role as "warheads" in the design of covalent inhibitors, especially for serine and cysteine proteases.[3][4] Their mechanism of action hinges on the nucleophilic attack of an active site residue (e.g., the hydroxyl group of serine or the thiol group of cysteine) on the electrophilic carbonyl carbon of the TFMK.

This attack leads to the formation of a stable, tetrahedral hemiketal or thiohemiketal adduct.[3] This covalent adduct is often a mimic of the transition state of the natural enzymatic reaction, leading to potent and often prolonged inhibition.[7][8]

The inhibition can be reversible or irreversible, depending on the specific inhibitor and target enzyme. In many cases, TFMKs exhibit a time-dependent or slow-binding inhibition mechanism.[3][4] This is characterized by an initial, weaker non-covalent binding event, followed by the slower, covalent bond formation that results in a tightly bound enzyme-inhibitor complex.[3]

Caption: General mechanism of covalent inhibition by TFMKs.

Case Study: Inhibition of Serine Proteases

Peptidyl fluoromethyl ketones have been extensively studied as inhibitors of serine proteases like chymotrypsin and elastase.[7][9] The potency of these inhibitors is often correlated with the peptide sequence, which directs the TFMK warhead to the active site. For instance, increasing the length of the peptide portion of an elastase inhibitor from a dipeptide to a tetrapeptide analog can lead to a dramatic decrease in the inhibition constant (Ki), highlighting the importance of substrate mimicry.[7]

Synthesis of Trifluoromethyl Ketones

The growing importance of TFMKs in various scientific fields has spurred the development of numerous synthetic methodologies. A comprehensive understanding of these methods is crucial for researchers aiming to incorporate this versatile functional group into their molecules.

Common Synthetic Strategies

Several reliable approaches exist for the synthesis of trifluoromethyl ketones:

-

Nucleophilic Trifluoromethylation of Esters: This is a widely used method where an ester is treated with a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), often in the presence of a fluoride source like cesium fluoride.[5][10][11]

-

Oxidation of Trifluoromethyl Alcohols: Secondary alcohols containing a trifluoromethyl group can be oxidized to the corresponding ketones using various oxidizing agents.[11]

-

From Carboxylic Acids: Recent methods allow for the direct conversion of carboxylic acids to trifluoromethyl ketones, offering a more streamlined approach.[10]

-

Palladium-Catalyzed Cross-Coupling: Reactions of (het)aryl boronic acids with specific trifluoroacetamide derivatives in the presence of a palladium catalyst can provide aryl trifluoromethyl ketones in good yields.[10]

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the synthesis of α-trifluoromethyl ketones through the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides.[12]

Experimental Protocol: Nucleophilic Trifluoromethylation of an Ester

The following is a representative protocol for the synthesis of a trifluoromethyl ketone from a methyl ester using fluoroform as the trifluoromethyl source.[5]

Materials:

-

Methyl ester substrate

-

Fluoroform (HCF₃)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Triglyme

-

Anhydrous reaction vessel

-

Standard workup and purification reagents (e.g., silica gel for chromatography)

Procedure:

-

To a flame-dried, argon-purged reaction vessel, add the methyl ester substrate and anhydrous triglyme.

-

Cool the reaction mixture to -40 °C.

-

Slowly add a solution of KHMDS in a suitable solvent.

-

Bubble fluoroform gas through the reaction mixture for a specified period.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to afford the desired trifluoromethyl ketone.

Note: This is a generalized protocol and specific reaction conditions (e.g., stoichiometry, reaction time, and temperature) may need to be optimized for different substrates.

Biophysical Characterization of TFMK Inhibitors

A thorough characterization of the interaction between a TFMK inhibitor and its target protein is essential for understanding its mechanism of action and for guiding further drug development efforts. Several biophysical techniques are commonly employed for this purpose.

Key Characterization Techniques

| Technique | Information Obtained | Key Considerations |

| Mass Spectrometry (Intact Protein) | Confirmation of covalent adduct formation; Stoichiometry of binding.[13] | Requires high-resolution mass spectrometry; Can be used to assess the reversibility of binding.[14] |

| Mass Spectrometry (Peptide Mapping) | Identification of the specific amino acid residue modified by the inhibitor.[13] | Involves proteolytic digestion of the protein-inhibitor complex followed by LC-MS/MS analysis. |

| X-ray Crystallography | High-resolution structural information of the inhibitor bound to the active site; Visualization of the covalent adduct and key interactions.[15][16] | Requires crystallization of the protein-inhibitor complex. |

| Nuclear Magnetic Resonance (NMR) | Can provide information on the electronic environment of the trifluoromethyl group upon binding; Useful for studying the hydrate/hemiketal equilibrium.[7] | Requires isotopically labeled protein or inhibitor for detailed studies. |

| Enzyme Kinetics | Determination of inhibition constants (Ki, Ki*); Assessment of time-dependent inhibition.[4] | Requires a suitable assay to monitor enzyme activity. |

Workflow for Characterizing Covalent Inhibition

Caption: A typical workflow for the characterization of a TFMK-based covalent inhibitor.

Trifluoromethyl Ketones in Peptide Chemistry

Beyond their use as standalone inhibitors, trifluoromethyl ketones can be incorporated into peptides to create potent and specific protease inhibitors.[7][17] The synthesis of peptidyl TFMKs can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Solid-phase synthesis offers the advantage of facilitating the creation of peptide mimetic libraries for screening against various protease targets.[18] The general strategy involves the synthesis of a peptide on a solid support, followed by the modification of the C-terminus to introduce the trifluoromethyl ketone moiety.

Conclusion

The trifluoromethyl ketone group is a powerful and versatile functional group in the arsenal of medicinal chemists and chemical biologists. Its unique electronic properties, driven by the strong electron-withdrawing nature of the trifluoromethyl group, lead to a heightened electrophilicity and a propensity to form stable hydrates and covalent adducts with biological nucleophiles. This reactivity has been successfully harnessed in the design of potent enzyme inhibitors, particularly for proteases. A thorough understanding of the synthesis, reactivity, and biophysical characterization of trifluoromethyl ketones is paramount for their effective application in drug discovery and chemical biology research.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 7. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Portal [scholarworks.brandeis.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Bromine in Modulating the Reactivity of Aryl Ketones: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide:

Abstract

Aryl ketones are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures, particularly within the pharmaceutical industry. The introduction of a bromine atom onto the aryl ring or at the α-position of the ketone fundamentally alters the molecule's electronic properties and reactivity, unlocking a vast landscape of synthetic possibilities. This technical guide provides an in-depth exploration of the multifaceted role of bromine in aryl ketones. We will dissect the electronic and steric influences of bromine, its function as a superb leaving group in cross-coupling and nucleophilic substitution reactions, and its ability to direct reactivity at adjacent positions. This paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also field-proven experimental protocols and their underlying rationale.

Introduction: The Aryl Ketone Scaffold and the Impact of Bromination

Aryl ketones, characterized by a carbonyl group directly attached to at least one aromatic ring, are prevalent structural motifs in a wide array of biologically active compounds.[1] Their inherent reactivity is largely dictated by the electrophilic nature of the carbonyl carbon and the electronic landscape of the aromatic system. The strategic installation of a bromine atom—a halogen with a unique balance of electronegativity, size, and polarizability—serves as a powerful tool for synthetic chemists to precisely control and diversify these scaffolds.

The influence of bromine is twofold, depending on its position:

-

α-Bromination: Introduction of bromine on the carbon adjacent to the carbonyl group creates a highly reactive electrophilic center, ideal for nucleophilic substitution and the construction of various heterocyclic systems.[2]

-

Aryl Bromination: A bromine atom on the aromatic ring acts as an "ortho-para director" in electrophilic substitutions while deactivating the ring, but more importantly, it provides a reactive handle for a host of transformative reactions, most notably palladium-catalyzed cross-couplings.[3]

This guide will systematically explore these roles, providing the foundational knowledge required to leverage bromoaryl ketones effectively in complex synthetic campaigns.

The Electronic Duality of Bromine on the Aromatic Ring

The reactivity of a bromoaryl ketone is governed by the intricate interplay of two opposing electronic effects exerted by the bromine substituent on the aromatic ring.

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.[3][4]

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring.[5] This donation of electron density, known as a positive resonance or mesomeric effect, partially counteracts the inductive withdrawal. However, due to the poor orbital overlap between the carbon 2p and bromine 4p orbitals, this resonance effect is significantly weaker than the inductive effect.[3]

The net result is that bromine is a deactivating but ortho, para-directing group for electrophilic aromatic substitution. For the synthetic chemist, however, the most critical consequence of these electronic properties is the polarization of the C-Br bond, making the carbon atom an electrophilic site ripe for transformation.

Caption: Duality of Bromine's Electronic Influence.

α-Bromo Aryl Ketones: Versatile Electrophilic Intermediates

The position alpha (α) to the carbonyl group is readily halogenated under acidic or basic conditions. α-Bromo ketones are powerful synthetic intermediates because the bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.[2]

Synthesis via Acid-Catalyzed Enolization

The most common method for synthesizing α-bromo aryl ketones is the direct bromination of the parent ketone, typically under acidic conditions.[6][7] The acid serves to catalyze the formation of an enol intermediate, which is the active nucleophile in the reaction.[7] The reaction is regioselective, favoring bromination at the more substituted α-carbon where the more stable enol is formed.[8]

Caption: Workflow for Acid-Catalyzed α-Bromination.

Experimental Protocol: Synthesis of 2-Bromoacetophenone

This protocol describes the selective α-bromination of acetophenone. The choice of acetic acid as a solvent is common as it serves as both the solvent and the acid catalyst.[9]

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium bisulfite solution (saturated)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: In a well-ventilated fume hood, charge a 250 mL round-bottom flask with acetophenone (e.g., 10.0 g, 83.2 mmol) and glacial acetic acid (50 mL). Cool the flask in an ice bath with magnetic stirring.

-

Bromine Addition: Add bromine (e.g., 4.28 mL, 13.3 g, 83.2 mmol) dropwise to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Causality: Slow, cold addition prevents runaway reactions and minimizes the formation of dibrominated byproducts.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until the red-brown color of bromine has faded.

-

Quenching: Carefully pour the reaction mixture into 200 mL of cold water. If any bromine color persists, add saturated sodium bisulfite solution dropwise until the solution is colorless. Self-Validation: The disappearance of the bromine color indicates the reaction is complete and excess electrophile has been quenched.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL) to neutralize the acetic acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-bromoacetophenone, which can be purified by recrystallization or chromatography.

Bromoaryl Ketones in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in bromoaryl ketones is an exceptionally versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions have revolutionized synthesis, and bromoaryl ketones are ideal substrates due to their stability, commercial availability, and balanced reactivity.[11][12]

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. This is often the rate-determining step.

-

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new bond and regenerating the Pd(0) catalyst.[13]

Caption: The core catalytic cycle for Pd-couplings.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction couples an organoboron species with an organohalide.[14] Bromoaryl ketones are excellent electrophiles for this transformation, allowing the synthesis of biaryl ketones, which are important pharmacophores.[11]

| Coupling Partner | Reactivity Order | Typical Conditions |

| Aryl Halide | Ar-I > Ar-OTf > Ar-Br >> Ar-Cl | Pd(PPh₃)₄ or Pd(OAc)₂, phosphine ligand, aqueous base (Na₂CO₃, K₃PO₄) |

| Organoboron | Boronic Acids (RB(OH)₂), Boronic Esters (RB(OR)₂) | Tolerant of many functional groups, stable to air and moisture |

Table 1: Relative Reactivity in Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

-

Setup: To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.29 g, 0.25 mmol, 5 mol%).

-

Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Causality: This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add a degassed mixture of toluene (20 mL) and water (5 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield 4-acetylbiphenyl.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl halide.[15] This reaction is notable for its mild conditions and is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.[16][17] Bromoaryl ketones readily participate, yielding aryl alkynyl ketones.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is one of the most powerful methods for forming C-N bonds by coupling an amine with an aryl halide.[18][19] Bromoaryl ketones are common substrates, providing access to a wide range of aminobenzophenones and related structures found in many pharmaceuticals.[20][21] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[22]

Bromoaryl Ketones in Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can proceed if the ring is sufficiently electron-deficient. The powerful electron-withdrawing nature of the ketone group, especially from the ortho and para positions, can activate a C-Br bond towards Nucleophilic Aromatic Substitution (SNAr).[23][24]

The mechanism involves two steps:

-

Addition: The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing ketone group. This is the rate-determining step.[23]

-

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

Interestingly, the leaving group ability in SNAr is often F > Cl > Br > I, the opposite of SN1/SN2 reactions.[25][26] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that makes the target carbon more electrophilic.[27]

Photochemical Reactivity

The C-Br bond in bromoaryl ketones is susceptible to homolytic cleavage upon UV irradiation. This photochemical reactivity opens up unique synthetic pathways involving radical intermediates.[28] Studies have shown that 2-bromoaryl ketones can undergo efficient C-Br bond cleavage, generating 2-aroylaryl radicals.[28] These highly reactive species can then participate in subsequent reactions, such as intramolecular cyclization (e.g., Pschorr cyclization) to form fluorenones or intermolecular hydrogen abstraction.[28][29]

Applications in Drug Development

The synthetic versatility of bromoaryl ketones makes them invaluable intermediates in the pharmaceutical industry. Their ability to undergo a wide range of transformations allows for the rapid generation of diverse compound libraries for lead optimization.[1]

A prominent example is the use of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone as a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.[1] The bromo- and chloro- substituents serve as orthogonal handles for sequential cross-coupling reactions to build the complex C-aryl glucoside structure.

Conclusion

The presence of a bromine atom transforms a simple aryl ketone into a powerful and versatile synthetic building block. By understanding the fundamental principles governing its reactivity—from the subtle electronic effects on the aromatic ring to its role as a leaving group in modern catalytic reactions—researchers can strategically employ bromoaryl ketones to construct complex molecules with high efficiency and precision. The protocols and mechanistic insights provided in this guide serve as a practical resource for chemists aiming to unlock the full synthetic potential of these crucial intermediates in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective α-bromination of aryl carbonyl compounds: prospects and challenges | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. grokipedia.com [grokipedia.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Using ketones as catalyst activators in palladium-catalyzed cross- coupling reactions [ir.ua.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Khan Academy [khanacademy.org]

- 25. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Trifluoromethyl Ketone Motif: A Technical Guide to 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone as a Premier Synthetic Building Block

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Within the diverse landscape of fluorinated building blocks, α-trifluoromethyl ketones stand out for their exceptional versatility. This in-depth technical guide focuses on 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone , a trifunctional building block poised for the efficient construction of complex, high-value molecules. We will dissect its synthesis, explore its characteristic reactivity, and provide detailed protocols for its application in the synthesis of key structural motifs, including heterocycles and chiral alcohols. This guide is intended to serve as a practical resource for researchers in drug discovery and development, providing both the "how" and the "why" behind its utility.

Introduction: The Strategic Advantage of the Trifluoromethyl Ketone

The trifluoromethyl group (-CF₃) is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pKa, conformation, and metabolic stability of a parent molecule.[1] When incorporated into a ketone, the -CF₃ group activates the carbonyl carbon towards nucleophilic attack, making trifluoromethyl ketones highly reactive and versatile intermediates.

This compound offers a unique trifecta of reactive sites:

-

The Electrophilic Ketone: The carbonyl group is highly activated by the adjacent trifluoromethyl group, making it an excellent substrate for a wide range of nucleophilic additions, condensations, and asymmetric reductions.

-

The Reactive Methylene Group: The protons on the carbon adjacent to the carbonyl are acidic, allowing for enolate formation and subsequent elaboration.

-

The Aryl Bromide: The bromo-substituted phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.

This combination of features makes this compound a highly valuable starting material for the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science.

Synthesis of this compound

The most common and efficient method for the synthesis of α-trifluoromethyl ketones is the Claisen condensation between a suitable ester and a trifluoroacetic acid ester. For the synthesis of this compound, this involves the reaction of an ester of 4-bromophenylacetic acid with ethyl trifluoroacetate.

Synthetic Pathway Overview

References

An In-depth Technical Guide to the Safety and Handling of Halogenated Propanones

Intended for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Reactive Landscape of Halogenated Propanones

Halogenated propanones, a class of ketones characterized by the substitution of one or more hydrogen atoms with halogens (fluorine, chlorine, bromine, or iodine), are powerful and versatile reagents in modern organic synthesis. Their utility in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. The presence of both a carbonyl group and a halogen on the α-carbon imparts a unique reactivity profile, making them valuable precursors for a wide range of chemical transformations.